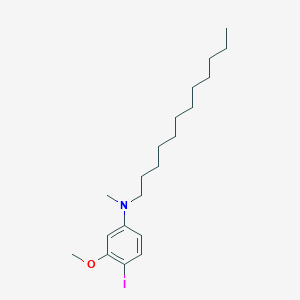
N-Dodecyl-4-iodo-3-methoxy-N-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Dodecyl-4-iodo-3-methoxy-N-methylaniline is a chemical compound with the molecular formula C20H34INO It is a derivative of aniline, characterized by the presence of a dodecyl group, an iodine atom, a methoxy group, and a methyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-4-iodo-3-methoxy-N-methylaniline typically involves multiple stepsThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like copper or palladium to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Dodecyl-4-iodo-3-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The iodine atom can be reduced to form the corresponding aniline derivative.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium azide or thiourea under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of aniline derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
N-Dodecyl-4-iodo-3-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Dodecyl-4-iodo-3-methoxy-N-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the iodine atom and the methoxy group can influence its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-N-methylaniline: Lacks the dodecyl and iodine groups, making it less hydrophobic and less reactive in certain chemical reactions.
4-Iodo-3-methoxyaniline: Lacks the dodecyl and methyl groups, affecting its solubility and reactivity.
Uniqueness
N-Dodecyl-4-iodo-3-methoxy-N-methylaniline is unique due to the combination of its hydrophobic dodecyl chain, reactive iodine atom, and electron-donating methoxy group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
927209-70-9 |
|---|---|
Molecular Formula |
C20H34INO |
Molecular Weight |
431.4 g/mol |
IUPAC Name |
N-dodecyl-4-iodo-3-methoxy-N-methylaniline |
InChI |
InChI=1S/C20H34INO/c1-4-5-6-7-8-9-10-11-12-13-16-22(2)18-14-15-19(21)20(17-18)23-3/h14-15,17H,4-13,16H2,1-3H3 |
InChI Key |
QRRBIMKDGXOYKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCN(C)C1=CC(=C(C=C1)I)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















